REACTION_CXSMILES
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[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8](OC)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[NH2:15][NH2:16]>CCO>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([NH:15][NH2:16])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
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5.42 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
|
7.27 mL
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Type
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reactant
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Smiles
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O.NN
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred 1 hour at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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It is stirred at 60° C. for 6 hours and rt overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
The precipitate formed
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Type
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FILTRATION
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Details
|
is filtrated
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Type
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CUSTOM
|
Details
|
dried under vacuo
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)NN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |